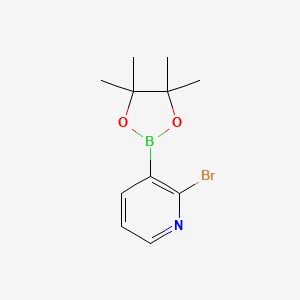
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester, also known as TAPA, is a synthetic compound with potential applications in various fields of research1. It has a molecular formula of C18H30N2O5 and a molecular weight of 354.4 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is typically synthesized in a laboratory setting, and the exact process can vary based on the desired purity and scale of production.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H30N2O5. It consists of 18 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. However, the specific arrangement of these atoms in the molecule, which would provide more insight into its structure, is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, as a synthetic compound, it can be expected to participate in various chemical reactions depending on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. However, based on its molecular formula, it can be inferred that it is likely a solid at room temperature and may be soluble in certain solvents.Scientific Research Applications
Synthesis of Substituted Carboxylic Acids
The ortho esters of 2,4,10-Trioxaadamantane, structurally related to 6,9,12-Trioxa-2-azapentadecanoic acid, are used as carboxyl protecting groups in the synthesis of substituted carboxylic acids. This involves Grignard reagents and yields various acids after hydrolysis and saponification (Voss & Gerlach, 1983).
Novel Synthesis Methods
A new synthesis route for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid has been developed, offering high yields and a controlled process. This synthesis involves esterification, mesylation, and azide substitution (Wu, Zong, & Ji, 2016).
Conformationally Constrained Dipeptide Isosteres
3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, related to the compound , are utilized as conformationally constrained dipeptide isosteres. This has implications in developing molecules with specific spatial structures for pharmaceutical applications (Guarna et al., 1999).
Dipeptide Mimetics
The compound's structural analogs are used in the synthesis of stereocontrolled dipeptide mimetics. This has potential applications in drug design, where the spatial arrangement of molecules is crucial (Mulzer, Schülzchen, & Bats, 2000).
Drug Delivery Vehicles
Poly[(amino acid ester)phosphazenes], closely related to the compound, are studied as potential drug delivery vehicles. This involves investigating their hydrolytic decomposition and small molecule release profiles, essential for controlled drug release (Allcock, Pucher, & Scopelianos, 1994).
Protein Labeling
Compounds like 6,9,12-Trioxa-2-azapentadecanoic acid are used in the preparation of bifunctional chelators for protein labeling. This involves synthesizing aryl isothiocyanate derivatives for use as protein labeling agents, a crucial aspect of biochemical research (Kline, Betebenner, & Johnson, 1991).
Safety And Hazards
The safety data sheet suggests that any clothing contaminated by the product should be immediately removed2. However, more specific safety and hazard information is not provided in the search results.
Future Directions
The future directions for the use of this compound are not specified in the search results. However, given its potential applications in various fields of research1, it could be used in the development of new materials, pharmaceuticals, or other products.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJHYCDLBHBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478580 |
Source


|
| Record name | 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
CAS RN |
220156-99-0 |
Source


|
| Record name | 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)

